3-Pyridinamine, 6-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Pyridinamine, 6-(trimethylsilyl)-” is a chemical compound with the IUPAC name 6-(trimethylsilyl)pyridin-3-amine . It has a molecular weight of 166.3 .
Synthesis Analysis
The synthesis of compounds similar to “3-Pyridinamine, 6-(trimethylsilyl)-” often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds . For example, certain alcohols, phenols, or carboxylic acids can be substituted with a trimethylsilyl group . This results in the formation of trimethylsiloxy groups on the molecule .Molecular Structure Analysis
The molecular structure of “3-Pyridinamine, 6-(trimethylsilyl)-” consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The Inchi Code for this compound is 1S/C8H14N2Si/c1-11(2,3)8-5-4-7(9)6-10-8/h4-6H,9H2,1-3H3 .Chemical Reactions Analysis
The trimethylsilyl group in “3-Pyridinamine, 6-(trimethylsilyl)-” is characterized by its chemical inertness . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical and Chemical Properties Analysis
“3-Pyridinamine, 6-(trimethylsilyl)-” is a powder . Its physical properties such as color, density, hardness, and melting and boiling points are not explicitly mentioned in the search results .Scientific Research Applications
Structure, Volatility, and Fluorescence
A study on N-(Alkyl or TMS)-2-pyridinamine ethyl aluminum complex demonstrated that the volatility and fluorescence of these complexes are significantly influenced by the substituents. Specifically, complexes with trimethylsilyl substituents exhibit increased volatility and a blue shift in the fluorescence spectrum, attributed to the spatial and electronic effects of these substituents (Liu et al., 2020).
Reactivity Towards Electrophiles
Research on the reactivity of pyrrolidinoallylsilanes towards electrophiles has shown that compounds with trimethylsilyl groups can undergo enamine-type reactions leading to substituted β-trimethylsilyl aldehydes, highlighting their potential in organic synthesis (Corriu et al., 1983).
Silylation for Gas-Liquid Chromatography
Bis(trimethylsilyl)acetamide has been utilized for the silylation of lipolysates, facilitating direct injection onto gas-liquid chromatography columns and simplifying the analysis of free fatty acids and their derivatives (Tallent & Kleiman, 1968).
Synthesis of Pyridine-Based Ligands
Studies have demonstrated the utility of trimethylsilyl-substituted pyridines in the synthesis of pyridine-based ligands for supramolecular chemistry. These studies include the preparation of 2,6-bis(trimethyltin)pyridine as a central building block for Stille-type coupling procedures, highlighting a novel synthetic strategy toward complex pyridine ligands (Schubert & Eschbaumer, 1999).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-trimethylsilylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2Si/c1-11(2,3)8-5-4-7(9)6-10-8/h4-6H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQDBOWHOFRPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.